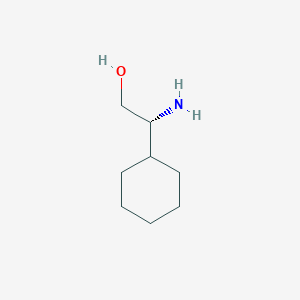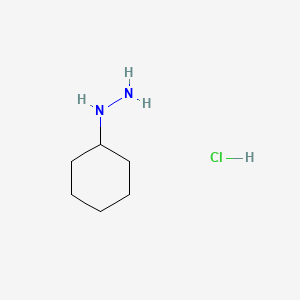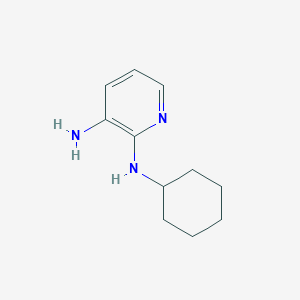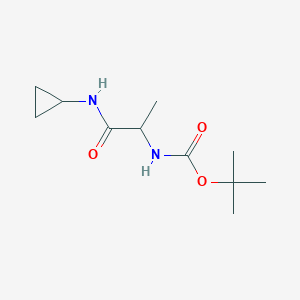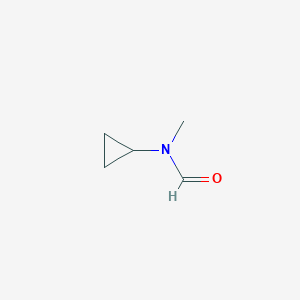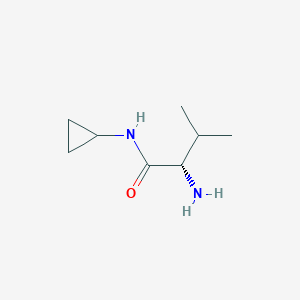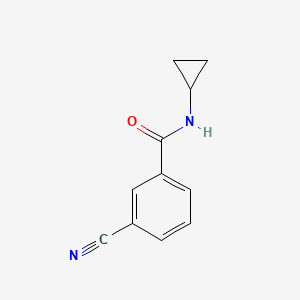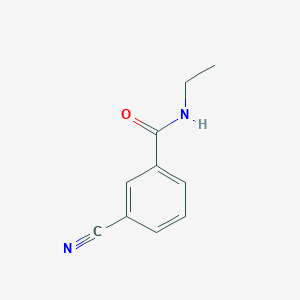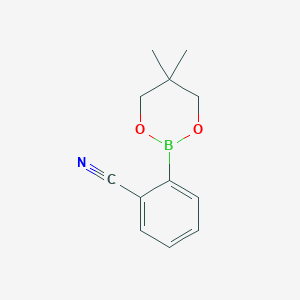![molecular formula C9H10ClNO4S B3024987 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid CAS No. 250714-73-9](/img/structure/B3024987.png)
2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid
Overview
Description
2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid is a chemical compound with the molecular formula C9H10ClNO4S and a molecular weight of 263.7 g/mol . It is used in various scientific research applications, particularly in the field of proteomics.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid . These factors can include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues.
Biochemical Analysis
Biochemical Properties
2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including proteases and sulfatases. The nature of these interactions often involves the inhibition of enzyme activity, which can be crucial for studying enzyme functions and pathways. For instance, this compound has been observed to inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access and subsequent catalysis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular responses. Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, including enzymes and receptors. For example, this compound binds to the active sites of enzymes, leading to enzyme inhibition. This inhibition can result in downstream effects on cellular processes, such as changes in gene expression and metabolic flux. Additionally, this compound may interact with cell surface receptors, influencing cell signaling pathways and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods. Studies have shown that this compound can have long-term effects on cellular function, particularly in in vitro and in vivo models. These long-term effects may include sustained enzyme inhibition, altered gene expression, and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxicity and primarily affect enzyme activity and cellular processes. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where specific dosages result in significant changes in cellular and physiological responses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. For example, this compound has been shown to inhibit enzymes involved in amino acid metabolism, resulting in altered levels of amino acid derivatives and related metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, and it may accumulate in specific cellular compartments. The distribution of this compound within tissues can influence its overall activity and function, as well as its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound has been observed to localize in the cytoplasm and nucleus, where it can interact with enzymes and other biomolecules to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid typically involves the reaction of 2-chlorobenzenesulfonyl chloride with alanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like triethylamine, solvents like dichloromethane, and other nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives .
Scientific Research Applications
2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid is primarily used in proteomics research. It serves as a biochemical tool for studying protein interactions and functions. The compound’s ability to form stable complexes with proteins makes it valuable for various analytical techniques, including mass spectrometry and chromatography .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Bromophenyl)sulfonyl]amino}propanoic acid
- 2-{[(2-Fluorophenyl)sulfonyl]amino}propanoic acid
- 2-{[(2-Iodophenyl)sulfonyl]amino}propanoic acid
Uniqueness
2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid is unique due to the presence of the chlorine atom in the phenyl ring, which can influence its reactivity and interactions with proteins. This makes it distinct from other similar compounds with different halogen atoms, such as bromine, fluorine, or iodine .
Properties
IUPAC Name |
2-[(2-chlorophenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-6(9(12)13)11-16(14,15)8-5-3-2-4-7(8)10/h2-6,11H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBAFJQIONZMRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377534 | |
| Record name | 2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250714-73-9 | |
| Record name | N-[(2-Chlorophenyl)sulfonyl]alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=250714-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-3-{5-[(E)-2-nitrovinyl]-2-furyl}benzoic acid](/img/structure/B3024904.png)

